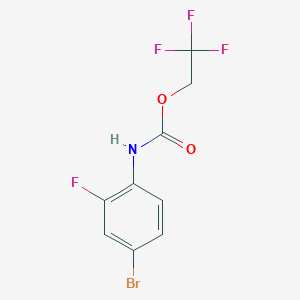

2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a 4-bromo-2-fluorophenyl group linked to a trifluoroethyl carbamate moiety. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of bromine (electron-withdrawing, steric bulk) and fluorine (enhanced metabolic stability, bioavailability) . According to , the compound was previously available from CymitQuimica but is now discontinued, suggesting niche use or challenges in synthesis.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF4NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METFRHCSNBLIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2,2-Trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate is a synthetic organic compound with notable applications in medicinal chemistry and radiopharmaceutical development. Its unique structure, characterized by the presence of trifluoroethyl and bromo-fluorophenyl moieties, contributes to its biological activity and potential therapeutic uses.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆BrF₄N₁O₂ |

| Molecular Weight | 316.04 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate |

| CAS Number | 1087798-06-8 |

| Appearance | White to off-white powder |

Biological Activity

The biological activity of 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate has been explored primarily in the context of its use as a precursor for radiolabeling in positron emission tomography (PET). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for developing radiotracers.

The compound functions through several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Targeting Specific Receptors : The structural components allow it to interact with various biological receptors, which can be crucial for imaging studies in oncology and neurology.

- Radiolabeling Efficiency : Its ability to be labeled with fluorine-18 enhances its utility in PET imaging, allowing for non-invasive visualization of biological processes.

Case Studies and Research Findings

- PET Imaging Applications : Research has demonstrated the successful synthesis of fluorine-18 labeled derivatives using this compound. These derivatives have shown promising results in imaging studies focused on tumor detection and neurological disorders .

- Cross-Coupling Reactions : Studies indicate that the compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound exhibits biological activity, further studies are required to fully understand its safety profile and potential side effects .

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate has been explored for its potential as a pharmaceutical intermediate. The presence of the trifluoroethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Studies have indicated that derivatives of this compound may possess anti-cancer properties and act as inhibitors in various biological pathways.

Case Study : Research has shown that carbamate derivatives can exhibit significant activity against specific cancer cell lines, suggesting that modifications to the structure of 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate could lead to novel therapeutic agents.

Agrochemical Development

This compound is also being investigated for use in agrochemicals. Its structure allows it to function as a potential herbicide or pesticide due to its ability to interact with biological systems in plants and pests.

Case Study : A study demonstrated that similar carbamate compounds effectively inhibited certain enzymatic pathways in weeds, leading to their potential application as selective herbicides.

Material Science

The unique properties of fluorinated compounds like 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate make them suitable for applications in material science. Their stability and resistance to degradation can be advantageous in developing coatings and polymers.

Case Study : Research on fluorinated carbamates has shown their utility in creating high-performance materials that require durability and chemical resistance.

Data Table: Comparison of Applications

| Application Area | Key Benefits | Example Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Improved bioavailability; potential anti-cancer activity | In vitro studies showing cytotoxic effects on cancer cells |

| Agrochemicals | Potential herbicide/pesticide properties | Enzymatic inhibition studies in weeds |

| Material Science | Stability and chemical resistance | Development of durable coatings |

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(4-Bromo-2-chlorophenyl)carbamate (CAS 1097815-60-5)

- Structural Difference : Chlorine replaces fluorine at the 2-position of the phenyl ring.

- Physicochemical Properties: Property 2-Fluoro Derivative 2-Chloro Derivative Molecular Formula C₉H₆BrF₄NO₂ C₉H₆BrClF₃NO₂ Molecular Weight ~332.5 (estimated) 332.5 CAS Number Not explicitly given 1097815-60-5

- Chlorine’s larger atomic radius may reduce solubility in polar solvents compared to the fluoro analog .

Benzyl N-(4-Bromo-2-fluorophenyl)carbamate (CAS 1259078-16-4)

- Structural Difference : Benzyl group replaces trifluoroethyl as the carbamate’s R-group.

- Key Properties: Molecular Formula: C₁₄H₁₁BrFNO₂ (vs. C₉H₆BrF₄NO₂ for the target compound).

Ethyl N-(2,4-Difluorophenyl)carbamate (CAS 2145-87-1)

- Structural Difference : Ethyl carbamate with difluorophenyl substitution.

- Key Properties :

Trifluoroacetamide Analogs

N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide (SynHet)

- Structural Difference : Trifluoroacetamide group replaces trifluoroethyl carbamate.

- Key Contrasts: The acetamide lacks the carbamate’s oxygen linker, reducing hydrogen-bonding capacity and altering pharmacokinetics (e.g., shorter half-life) . The 2,6-difluoro substitution pattern may enhance symmetry, improving crystallinity compared to the mono-fluoro target compound .

N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS 312317-33-2)

- Structural Difference : Methyl group replaces fluorine at the 2-position.

Heterocyclic Carbamates

2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-thiazol-2-yl)carbamate

- Structural Difference : Thiazole ring replaces the phenyl group.

- Key Properties :

Fluorine’s Role in Bioactivity

- Electron-Withdrawing Effects : Fluorine’s inductive effect lowers the pKa of adjacent amines, enhancing membrane permeability and resistance to enzymatic degradation .

- Stereoelectronic Influence : The C–F bond’s high dipole moment can stabilize transition states in enzyme-substrate interactions, as seen in protease inhibitors .

Preparation Methods

Detailed Synthetic Procedure

-

- 4-Bromo-2-fluoroaniline (amine component)

- 2,2,2-Trifluoroethyl chloroformate or 2,2,2-trifluoroethyl isocyanate (carbamoylating agent)

- Base such as triethylamine or pyridine to neutralize generated HCl

-

- Solvent: Anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

- Temperature: Typically maintained at 0–25°C during the addition of reagents to control reaction rate and avoid side reactions.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.

-

- The amine is dissolved in the anhydrous solvent under inert atmosphere.

- The base is added to the solution to scavenge HCl formed during the reaction.

- The carbamoylating agent is added dropwise at low temperature to the stirred amine solution.

- The reaction mixture is stirred for several hours, allowing complete conversion.

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Upon completion, the reaction mixture is quenched with water, and the organic layer is separated.

- The organic phase is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography to yield pure 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate.

Crystallization and Polymorph Control

The compound can exist in different crystalline forms (polymorphs), which affect its stability and usability. According to patent literature, a particular crystal form (Modification A) of related trifluoroethyl carbamate derivatives shows improved mechanical and chemical stability, purity, and favorable crystallization properties.

- Crystallization Solvents: Toluene, acetonitrile, diisopropyl ether, or mixtures of water with ethanol or isopropanol (1:1 ratio) are effective solvents for crystallization.

- Crystallization Procedure:

- The crude compound or reaction mixture is dissolved or suspended in the chosen solvent.

- The solution is heated to at least 40–60°C, often to the solvent’s boiling point.

- Slow cooling to below 30°C (preferably 10–20°C) induces crystallization of the desired polymorph.

- The crystals are isolated by filtration, washed with cold solvent or water, and dried.

Purity and Yield

- The crystallization method yields the compound with purity above 85%, often exceeding 90–95%.

- Purity is confirmed by Raman spectroscopy and X-ray powder diffraction, ensuring the presence of the desired polymorph.

- The yield depends on reaction scale and purification efficiency but is typically optimized to maximize output while maintaining quality.

Data Table: Summary of Preparation Parameters

| Step | Details |

|---|---|

| Starting amine | 4-Bromo-2-fluoroaniline |

| Carbamoylating agent | 2,2,2-Trifluoroethyl chloroformate or isocyanate |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile |

| Reaction temperature | 0–25°C during addition, room temperature for reaction completion |

| Atmosphere | Nitrogen or argon inert atmosphere |

| Crystallization solvent | Toluene, acetonitrile, diisopropyl ether, water/ethanol (1:1), water/isopropanol (1:1) |

| Crystallization temperature | Heat to 40–60°C, then cool to 10–20°C |

| Purification | Filtration, washing, drying |

| Purity | ≥85%, typically 90–95% confirmed by Raman spectroscopy and X-ray diffraction |

| Yield | Variable, optimized for maximum recovery |

Research Findings and Notes

- The choice of carbamoylating agent and reaction conditions critically influences the reaction rate and selectivity.

- Maintaining anhydrous conditions and inert atmosphere prevents hydrolysis and side reactions.

- Controlled crystallization is essential to obtain a stable polymorph with desirable physical properties.

- The polymorph characterized by specific X-ray diffraction peaks and Raman bands ensures batch-to-batch consistency.

- The compound’s stability and purity directly impact its efficacy and safety in agrochemical formulations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 4-bromo-2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using pyridine or triethylamine). Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions like hydrolysis of the carbamate group. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. How can spectroscopic techniques such as NMR and FT-IR confirm the structure and purity of this carbamate compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoroethyl group shows distinct quartets in ¹H NMR (δ ~4.4–4.6 ppm for -CH₂CF₃) and ¹³C NMR (δ ~122–125 ppm for CF₃, split due to J-coupling). Aromatic protons from the 4-bromo-2-fluorophenyl ring appear as a multiplet in δ 7.2–7.8 ppm .

- FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹ for carbamate NH), C=O stretch (~1700 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves bond angles and confirms regiochemistry .

Q. What are the known biological activities of this compound, and what in vitro models assess these effects?

- Methodological Answer : The carbamate’s bioactivity is linked to enzyme inhibition (e.g., acetylcholinesterase) and pesticidal potential. In vitro assays include:

- Microplate-based enzyme inhibition assays (IC₅₀ determination using Ellman’s method) .

- Antimicrobial susceptibility testing (e.g., broth microdilution for MIC values against S. aureus or E. coli) .

- Cell viability assays (MTT or resazurin-based) in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. What role does the trifluoroethyl group play in the compound’s pharmacokinetics and target binding affinity?

- Methodological Answer : The -CF₃ group enhances metabolic stability by resisting oxidative degradation. Its strong electron-withdrawing effect reduces the basicity of adjacent amines, improving membrane permeability. Docking studies (e.g., AutoDock Vina) show that the CF₃ group stabilizes hydrophobic interactions with target proteins, while fluorine’s electronegativity modulates hydrogen-bonding patterns .

Q. How do crystallographic studies inform the compound’s molecular conformation and potential for polymorphism?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar carbamate geometry (N-C-O bond angle ~120°) and intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups). Polymorphism screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies stable forms, with thermal analysis (DSC/TGA) confirming phase transitions .

Q. What methodologies resolve data contradictions in reaction mechanisms, such as unexpected byproducts or variable yields?

- Methodological Answer :

- VT-NMR : Monitors rotational barriers (e.g., carbamate C-N bond rotation) to identify kinetic vs. thermodynamic products .

- LC-MS/MS : Detects trace byproducts (e.g., hydrolyzed intermediates) and quantifies reaction progress.

- DoE (Design of Experiments) : Optimizes variables (temperature, solvent polarity, catalyst loading) using response surface methodology to improve reproducibility .

Q. How can computational chemistry predict the compound’s reactivity and stability under different conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.